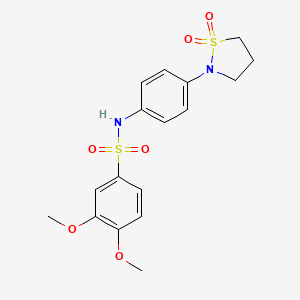

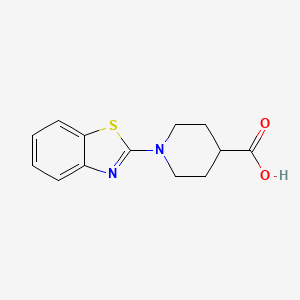

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound appears to contain an isothiazolidine ring, which is a type of heterocyclic compound . Isothiazolidines are often used in organic synthesis due to their reactivity . The compound also contains a phenyl group and a benzenesulfonamide group, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the isothiazolidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the isothiazolidine ring might make it reactive towards certain nucleophiles or electrophiles .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antituberculosis Activity

A study on the synthesis, docking, and biological evaluation of thiourea derivatives bearing benzenesulfonamide moiety highlighted novel compounds synthesized for their activity against Mycobacterium tuberculosis. The antimycobacterial assay results showed significant activity, suggesting potential applications in developing treatments for tuberculosis. Docking studies emphasized the compounds' orientation and binding within the active site of M. tuberculosis enoyl reductase InhA, indicating a methodological approach to combat this infectious disease (Ghorab et al., 2017).

Anticancer Applications

Research into 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of a novel small molecule HIF-1 pathway inhibitor revealed its potential as an anticancer agent. The study explored structure-activity relationships to improve its pharmacological properties, with implications for developing new cancer therapeutics by inhibiting the HIF-1 pathway, crucial for tumor growth in hypoxic conditions (Mun et al., 2012).

Biochemical Evaluation

N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase, showing high-affinity inhibition. This research offers insights into the enzyme's inhibition, relevant for studying neurological diseases and disorders associated with the kynurenine pathway, suggesting potential therapeutic applications (Röver et al., 1997).

Novel Synthetic Sulfonamide Anticancer Agent

KCN1, a novel synthetic sulfonamide anticancer agent, showed significant in vitro and in vivo anti-cancer activity against pancreatic cancer cells and xenografts. The study provides a comprehensive preclinical evaluation of KCN1, including pharmacokinetics and pharmacology, highlighting its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

Computational Study on Sulfonamide Molecules

A computational study on a newly synthesized sulfonamide molecule, NDMPMBS, explored its structural and electronic properties, offering insights into its potential interactions with proteins. This research underscores the importance of computational methods in understanding the molecular basis of sulfonamide compounds' biological activities (Murthy et al., 2018).

Eigenschaften

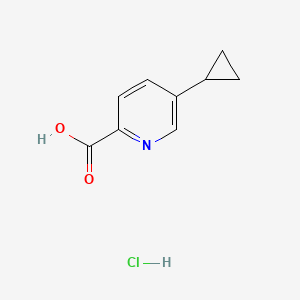

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S2/c1-24-16-9-8-15(12-17(16)25-2)27(22,23)18-13-4-6-14(7-5-13)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSXBYRUAXLWMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}benzoate](/img/structure/B2737002.png)

![2-[5-(3-Chlorophenyl)furan-2-yl]-5-methyl-1-phenylpyrrole](/img/structure/B2737009.png)

![(E)-3-((benzylimino)methyl)-2-((4-methoxyphenyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2737011.png)

![3,5-dichloro-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}aniline](/img/structure/B2737019.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2737020.png)